Lipophilicity (LogP) Head-to-Head: (S)-3-Amino-5,5-dimethylpyrrolidin-2-one HCl vs. (R)-3-Aminopyrrolidin-2-one HCl
The (S)-enantiomer of the target compound as its hydrochloride salt has a calculated LogP of 0.034, whereas the (R)-3-aminopyrrolidin-2-one hydrochloride (lacking the 5,5-dimethyl groups) has a reported LogP of 0.66470. The ~0.63 log unit difference indicates that the dimethyl substitution reduces lipophilicity by approximately 20-fold, which can improve aqueous solubility and reduce non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) of hydrochloride salt |
|---|---|
| Target Compound Data | LogP = 0.034 |
| Comparator Or Baseline | (R)-3-Aminopyrrolidin-2-one hydrochloride: LogP = 0.66470 |
| Quantified Difference | ΔLogP ≈ -0.63 (target compound ~20-fold less lipophilic) |
| Conditions | Calculated LogP via vendor specification; target measured at leyan.com; comparator measured at buildingblock.bocsci.com |
Why This Matters
Lower LogP typically correlates with higher aqueous solubility and reduced hERG and CYP inhibition, making the dimethylated scaffold a preferred starting point for oral drug discovery programs where off-target pharmacology must be minimized.
